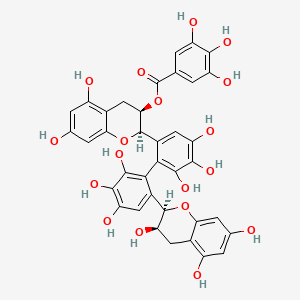

Theasinensin B

Descripción

Propiedades

Número CAS |

89064-32-4 |

|---|---|

Fórmula molecular |

C37H30O18 |

Peso molecular |

762.6 g/mol |

Nombre IUPAC |

[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl]phenyl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O18/c38-12-3-18(40)14-7-24(46)35(53-25(14)5-12)16-8-22(44)31(48)33(50)28(16)29-17(9-23(45)32(49)34(29)51)36-27(10-15-19(41)4-13(39)6-26(15)54-36)55-37(52)11-1-20(42)30(47)21(43)2-11/h1-6,8-9,24,27,35-36,38-51H,7,10H2/t24-,27-,35-,36-/m1/s1 |

Clave InChI |

CTVAVEOYQKVFFY-DUSGSIEYSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)O |

SMILES isomérico |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)O |

SMILES canónico |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)O |

Sinónimos |

EGCG-EGC dimer epigallocatechin-3-O-gallate epigallocatechin dimer theasinensin B |

Origen del producto |

United States |

Biosynthesis and Formation Pathways of Theasinensin B

Enzymatic Oxidative Dimerization of Catechins

The core mechanism for the biosynthesis of theasinensins, including Theasinensin B, is the enzymatic oxidative dimerization of specific catechin (B1668976) precursors. cofc.edumdpi.com This process is primarily initiated during the fermentation stage of oolong and black tea production. nih.gov

This compound is a heterodimer, formed from the coupling of one molecule of (-)-epigallocatechin (B1671488) gallate (EGCG) and one molecule of (-)-epigallocatechin (EGC). mdpi.comnih.gov These two catechins are abundant in fresh tea leaves and serve as the primary building blocks for a variety of theasinensins. nih.govjst.go.jp The enzymatic oxidation process specifically targets the B-rings of these precursor molecules, leading to the formation of a C-C bond that links the two catechin units. mdpi.comnih.gov

Other related theasinensins are formed from different combinations of these precursors. For instance, Theasinensin A is a homodimer of EGCG, while Theasinensin C is a homodimer of EGC. mdpi.comnih.gov The availability and concentration of EGCG and EGC in the tea leaves directly influence the types and quantities of theasinensins produced. nih.gov

| Theasinensin | Precursor 1 | Precursor 2 |

|---|---|---|

| Theasinensin A | Epigallocatechin Gallate (EGCG) | Epigallocatechin Gallate (EGCG) |

| This compound | Epigallocatechin Gallate (EGCG) | Epigallocatechin (EGC) |

| Theasinensin C | Epigallocatechin (EGC) | Epigallocatechin (EGC) |

| Theasinensin D | Epigallocatechin Gallate (EGCG) | Epigallocatechin Gallate (EGCG) |

The enzymatic oxidation of EGCG and EGC initially produces highly reactive ortho-quinones. researchgate.netresearchgate.net These monomeric quinones then undergo a stereoselective coupling reaction to form unstable quinone dimers known as dehydrotheasinensins. nih.govmdpi.comresearchgate.net For the formation of Theasinensin A, the intermediate is dehydrotheasinensin A, a quinone dimer of EGCG. nih.govnih.govjst.go.jp

These dehydrotheasinensin intermediates possess a hydrated cyclohexenetrione ring and are chemically equivalent to a quinone of the corresponding theasinensin. jst.go.jp They accumulate in the crushed tea leaves during the initial stages of fermentation but are thermally unstable. mdpi.comjst.go.jp The formation of these quinone dimers is a critical step, as their subsequent transformation leads to the stable theasinensin structures found in processed tea. researchgate.net

The conversion of dehydrotheasinensins to theasinensins is heavily dependent on the processing conditions, particularly the heating and drying stages of black tea manufacturing. mdpi.comresearchgate.net While dehydrotheasinensins are formed during the enzymatic oxidation (fermentation) of crushed tea leaves, theasinensins themselves are often not detected until the leaves are heated. jst.go.jpmdpi.com

This heating step facilitates the reduction of the dehydrotheasinensin quinone dimers to the more stable theasinensins. researchgate.netjst.go.jp The temperature and duration of fermentation and drying can therefore significantly impact the final concentration of this compound and other related compounds in the finished tea product. nih.govmdpi.comacademicjournals.org For example, prolonged fermentation can lead to the further oxidation and degradation of theaflavins and theasinensins. mdpi.com The conversion of dehydrotheasinensin A, for instance, can yield not only Theasinensin A but also its atropisomer Theasinensin D and other degradation products, depending on the pH and temperature. jst.go.jpresearchgate.net

Biomimetic and Chemical Synthesis Approaches of this compound and Related Structures

The complexity of isolating pure theasinensins from tea has prompted the development of laboratory synthesis methods. These approaches aim to mimic the natural biosynthetic pathways or utilize chemical reagents to achieve the desired molecular structures.

Laboratory-Scale Synthesis Methodologies for Theasinensins

Biomimetic synthesis of theasinensins often employs enzymatic systems to replicate the oxidative coupling observed in tea leaves. Homogenates from fruits like Japanese pears, which contain polyphenol oxidase enzymes, have been successfully used to oxidize EGCG and produce dehydrotheasinensin A. mdpi.comjst.go.jp This intermediate can then be reduced to yield Theasinensin A. mdpi.comnih.gov

Chemical synthesis provides an alternative route. A notable one-pot method involves the treatment of EGCG with copper(II) chloride (CuCl2) to efficiently generate the unstable dehydrotheasinensin A. jst.go.jpnih.gov Subsequent treatment with a reducing agent, such as ascorbic acid, converts the intermediate into Theasinensin A. nih.gov This method is considered simpler and more effective than some enzymatic preparations. nih.gov

Comparative Analysis of Synthetic Yields and Stereoselectivity

A key aspect of theasinensin synthesis is controlling the stereochemistry of the biphenyl (B1667301) bond, which gives rise to atropisomers (e.g., Theasinensin A and Theasinensin D). nih.gov The oxidative coupling of two EGCG molecules proceeds stereoselectively, favoring the formation of the R-biphenyl bond found in Theasinensin A. nih.govjst.go.jp

The reduction of the chemically or enzymatically synthesized dehydrotheasinensin A intermediate also shows high stereoselectivity. Treatment with ascorbic acid or thiol compounds almost exclusively yields Theasinensin A, the R-atropisomer, rather than Theasinensin D, the S-atropisomer. nih.govnih.govjst.go.jp This stereoselective outcome is a significant advantage of these biomimetic and chemical synthesis approaches, allowing for the targeted production of specific theasinensin isomers. nih.gov While heating an aqueous solution of dehydrotheasinensin A can produce Theasinensin D, controlling the reaction conditions is crucial for achieving the desired stereoisomer. jst.go.jp

| Compound Name |

|---|

| Theasinensin A |

| This compound |

| Theasinensin C |

| Theasinensin D |

| (-)-epigallocatechin gallate (EGCG) |

| (-)-epigallocatechin (EGC) |

| Dehydrotheasinensin A |

| Dehydrotheasinensins |

| Ascorbic acid |

Advanced Methodologies for Isolation, Purification, and Enrichment of Theasinensin B

Chromatographic Techniques for Theasinensin B Separation

The purification of this compound from crude extracts is heavily dependent on various chromatographic methods. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of specific compounds from a complex mixture.

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of theasinensins. Analytical HPLC methods have been developed for the simultaneous determination of Theasinensin A, B, and C in tea extracts, often utilizing a C18 column. researchgate.net This allows for the precise quantification and identification of this compound in various fractions throughout the purification process.

For the isolation of pure compounds, Preparative High-Performance Liquid Chromatography (Preparative HPLC) is employed as a final purification step. nih.govacs.org After initial enrichment through other methods, fractions containing this compound are subjected to preparative HPLC. This technique uses larger columns and higher flow rates than analytical HPLC to process larger sample volumes, yielding milligram quantities of the purified compound. nih.gov The purity of the final product is then confirmed using analytical methods like UHPLC-PDA-ESI-IT-MS. nih.gov

| Parameter | Description | Common Application | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-phase columns, such as Cosmosil 5C18-AR-II, are commonly used. | Separation of theasinensins and theaflavins. | researchgate.net |

| Mobile Phase | A gradient system typically involving an aqueous acidic solution (e.g., 50 mmol/L H3PO4) and an organic solvent (e.g., acetonitrile). | Elution of polyphenols from the column. | researchgate.net |

| Detection | A Photo Diode Array (PDA) detector is used to monitor the eluent, often at a wavelength of 280 nm. | Quantification and peak purity analysis. | nih.gov |

| System Type | Analytical HPLC for quantification; Preparative RP-HPLC for purification of larger quantities. | Analysis and Isolation. | researchgate.netnih.gov |

Column Chromatography Using Various Adsorbents (e.g., Sephadex LH-20, HP20 Macroporous Resin, Toyopearl HW-40F)

Column chromatography is essential for the initial separation and enrichment of this compound from crude tea extracts. jst.go.jp Different adsorbents are chosen based on their specific separation mechanisms.

HP20 Macroporous Resin : This organic polymer adsorbent is widely used for the initial enrichment of theasinensins. mdpi.comresearchgate.net The separation mechanism relies on hydrogen bonding and hydrophobic interactions between the resin and the polyphenols. mdpi.com Studies on the adsorption thermodynamics show that the process is spontaneous and exothermic, meaning lower temperatures favor adsorption. researchgate.netnih.gov HP20 resin exhibits a stronger adsorption affinity for Theasinensin A compared to this compound and C, which facilitates their partial separation. nih.gov This differential affinity is attributed to the greater number of phenolic hydroxyl groups in Theasinensin A, leading to stronger hydrogen bonding with the resin. researchgate.netnih.gov

Sephadex LH-20 : This lipophilic, cross-linked dextran (B179266) gel is used for size-exclusion and partition chromatography in organic or aqueous-organic solvents. prep-hplc.comsigmaaldrich.com It is particularly effective for separating molecules with similar polarities but different sizes. In the purification of tea polyphenols, Sephadex LH-20 is often used as a secondary purification step after initial fractionation on resins like HP20. mdpi.comresearchgate.netsci-hub.se It can effectively separate theasinensins from other catechins and theaflavins. sci-hub.se

Toyopearl HW-40F : This hydroxylated methacrylic polymer is a size-exclusion chromatography (SEC) medium. tosohbioscience.comtosohbioscience.com It fractionates molecules based on their size, with larger molecules eluting first. huji.ac.il Toyopearl HW-40F is typically used for separating smaller biomolecules and polyphenolic substances, often for desalting or buffer exchange. tosohbioscience.comnsc.ru Its application is similar to Sephadex LH-20 for the separation of polyphenols. nsc.ru

| Adsorbent | Type | Primary Separation Mechanism | Typical Use in Workflow | Reference |

|---|---|---|---|---|

| HP20 Macroporous Resin | Styrene-divinylbenzene polymer | Adsorption (Hydrophobic interactions, Hydrogen bonding) | Initial enrichment from crude extract. | mdpi.comnih.gov |

| Sephadex LH-20 | Hydroxypropylated cross-linked dextran | Size Exclusion / Partition Chromatography | Secondary purification of enriched fractions. | prep-hplc.comsci-hub.se |

| Toyopearl HW-40F | Hydroxylated methacrylic polymer | Size Exclusion Chromatography | Purification and desalting of smaller polyphenols. | tosohbioscience.comtosohbioscience.comnsc.ru |

Strategic Extraction and Pre-purification Protocols for this compound Enrichment

The efficiency of isolating this compound is highly dependent on the initial extraction and pre-purification strategy. The goal is to maximize the yield of the target compound while removing a significant portion of interfering substances like caffeine (B1668208) and other polyphenols. nih.govacs.org

A typical protocol begins with the selection of a suitable raw material, such as black or oolong tea, known to have a high concentration of theasinensins. acs.org The tea leaves are extracted using a solvent system like aqueous acetone (B3395972) or ethanol, often aided by ultrasonication to improve efficiency. nih.govjst.go.jp The organic solvent is then removed under reduced pressure. nih.govacs.org

A crucial pre-purification step is decaffeination, which is commonly achieved through liquid-liquid partitioning. nih.govresearchgate.net The aqueous tea extract is partitioned against an organic solvent like chloroform, which selectively removes the majority of the caffeine. nih.govacs.org After partitioning, the aqueous phase, now enriched with theasinensins and other polar compounds, is collected and lyophilized to yield a crude, decaffeinated extract. nih.gov This extract may then be subjected to flash chromatography for further enrichment before the final purification by preparative HPLC. nih.govacs.org

Research Challenges in Isolating Pure this compound and its Analogues for Bioactivity Studies

Despite the advanced methodologies available, isolating this compound and its analogues in high purity for bioactivity studies remains a significant challenge. jst.go.jp Several factors contribute to this difficulty:

Chemical Complexity : Tea extracts are exceptionally complex, containing a vast array of structurally similar polyphenols, including various theasinensins, theaflavins, catechins, and their gallates. jst.go.jp This chemical heterogeneity makes it difficult to achieve baseline separation of individual compounds.

Structural Similarity : this compound and its analogues (e.g., Theasinensin A, C, D) are structurally very similar, often differing by only one or two galloyl groups. This makes their separation by chromatographic techniques challenging, as they exhibit similar retention times and adsorption properties. jst.go.jp

Low Yield : The concentration of any single theasinensin in tea is relatively low. The multi-step purification process, while necessary, inevitably leads to a loss of material at each stage. Consequently, the final yield of a highly purified compound like this compound is often very small, which can limit the scope of subsequent bioactivity studies. nih.gov

Compound Stability : Catechins and their derivatives can be prone to degradation when exposed to high temperatures, light, or oxygen during the extraction and purification process. mdpi.com This instability can further reduce the yield and compromise the integrity of the isolated compound.

These challenges highlight the difficulty in obtaining sufficient quantities of pure theasinensins, which is a critical bottleneck for conducting comprehensive research into their biological effects. jst.go.jp

Structural Elucidation and Advanced Analytical Characterization of Theasinensin B and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of theasinensins. It provides critical information on the connectivity of atoms, the stereochemistry, and the three-dimensional structure of these complex dimers.

The defining structural feature of theasinensins is the biphenyl (B1667301) C-C bond connecting the two pyrogallol-type B-rings of the constituent catechin (B1668976) units. acs.org NMR spectroscopy, particularly two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is crucial for confirming this linkage. nih.gov These experiments establish correlations between protons and carbons, allowing for the definitive assignment of the interflavan bond.

A significant challenge in the characterization of theasinensins is the phenomenon of atropisomerism. This arises from hindered rotation around the single C-C biphenyl bond, leading to stable, non-interconvertible rotational isomers. For instance, theasinensin A and theasinensin D are atropisomers of an EGCG-EGCG dimer, differing only in the axial chirality (R and S configuration, respectively) of the biphenyl bond. mdpi.com While 1D NMR can confirm the basic structure, advanced techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) are employed to investigate the three-dimensional proximity of specific protons. researchgate.net These spatial correlations help in assigning the relative orientation of the two catechin moieties, which is essential for differentiating between atropisomers. researchgate.net

The interaction of theasinensins with other molecules is critical to understanding their biological activity and fate. Advanced NMR techniques are employed to study these non-covalent interactions. For example, ROESY NMR spectroscopy, combined with quantum mechanical calculations, has been utilized to determine the geometry of complexes formed between theasinensins and other molecules.

NMR titration is another powerful method for studying complex formation, allowing for the determination of binding constants and the identification of interaction sites. researchgate.net While specific studies using Diffusion-Ordered Spectroscopy (DOSY) on Theasinensin B are not widely reported, this technique is highly applicable. DOSY separates NMR signals based on the diffusion coefficient of molecules in solution, which is related to their size and shape. It could be used to study the self-association of theasinensin molecules or their binding to larger macromolecules by observing changes in their diffusion coefficients.

Mass Spectrometry (MS) for Comprehensive Structural Analysis

Mass spectrometry (MS) is an essential tool for the analysis of theasinensins, providing highly sensitive and accurate information regarding molecular weight, elemental composition, and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography systems like UHPLC-Q-Orbitrap-MS, is fundamental for the initial identification of this compound. acs.org This technique provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition. This compound is a single degalloylation product of Theasinensin A. acs.org In one study, an ion with an m/z of 761.13617 was observed in negative mode, corresponding to the molecular formula C₃₇H₃₀O₁₈, confirming the identity of this compound. acs.org

| Compound | Observed m/z ([M-H]⁻) | Molecular Formula | Reference |

|---|---|---|---|

| Theasinensin A | 913.14731 | C₄₄H₃₄O₂₂ | nih.gov |

| This compound | 761.13617 | C₃₇H₃₀O₁₈ | acs.org |

| Theasinensin C | 609.12500 | C₃₀H₂₆O₁₄ | acs.org |

Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment precursor ions and analyze the resulting product ions, providing a wealth of structural information. The fragmentation pattern of this compound is characteristic and helps to distinguish it from other related compounds. acs.org

Key fragmentation pathways for this compound (precursor ion [M-H]⁻ at m/z 761.14) include:

Loss of the galloyl group: The presence of a galloyl moiety is indicated by fragment ions at m/z 169.01 and 125.02, as well as a characteristic neutral loss of 152.01 Da. acs.org

Retro-Diels-Alder (RDA) cleavage: RDA cleavage of the C-ring of the flavan-3-ol (B1228485) structure results in a characteristic neutral loss of 138.03 Da (C₇H₆O₃). acs.orgresearchgate.net

Inter-flavan bond cleavage: This mechanism can lead to the loss of monomeric units, such as an EGC fragment (m/z 305.0512). researchgate.net

| Precursor Ion (m/z) | Fragmentation Process | Characteristic Fragment Ion (m/z) or Neutral Loss (Da) | Reference |

|---|---|---|---|

| 761.14 | Galloyl Group Fragments | 169.01, 125.02 | acs.org |

| 761.14 | Galloyl Group Neutral Loss | 152.01 | acs.org |

| 761.14 | Retro-Diels-Alder (RDA) Cleavage | NL of 138.03 | acs.org |

| 761.14 | Inter-flavan Bond Cleavage | 305.0512 (EGC) | researchgate.net |

The structural complexity and isomeric nature of tea polyphenols demand more advanced analytical approaches. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating isomeric compounds that cannot be resolved by chromatography alone. researchgate.net UPLC-IMS/MS allows for the differentiation of theasinensin isomers, such as this compound and its potential isomer Theasinensin H, by separating them based on their size, shape, and charge in the gas phase. researchgate.net This technique adds a fourth dimension of separation to LC-MS analysis, significantly enhancing peak capacity and confidence in identification. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has also been applied to the analysis of complex black tea extracts. researchgate.net While often used for larger molecules, MALDI-TOF can provide information on the distribution of oligomeric polyphenols, including theasinensins and the related thearubigins. researchgate.netnih.gov It can reveal patterns in the mass range of these compounds, contributing to a broader understanding of the complex chemical profile of tea. nih.gov

Spectroscopic Analysis for Conformational and Electronic Properties (e.g., Circular Dichroism, UV-Vis)

Spectroscopic techniques such as Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for probing the three-dimensional structure and electronic characteristics of complex natural products like this compound. These methods provide valuable insights into the molecule's stereochemistry, the conformation of its heterocyclic rings, the orientation around the interflavan linkage, and the nature of its electron transitions.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For polyphenolic compounds like this compound, the primary absorption occurs in the UV region of the spectrum, typically between 200 and 400 nm.

In practice, the UV spectrum of this compound and its analogues shows a characteristic absorption maximum (λmax) around 280 nm. This specific wavelength is routinely used for the detection and quantification of theasinensins in High-Performance Liquid Chromatography (HPLC) analysis. researchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent polarity and pH, which can alter the electronic environment of the chromophores.

| Compound | Typical UV λmax (nm) | Associated Electronic Transition | Structural Chromophore |

|---|---|---|---|

| This compound | ~280 | π → π | Aromatic Rings (A, B) and Galloyl Group |

| (-)-Epigallocatechin-3-O-gallate (EGCG) | ~275-280 | π → π | Aromatic Rings and Galloyl Group |

| (-)-Epigallocatechin (B1671488) (EGC) | ~275-280 | π → π* | Aromatic Rings |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereogenic centers. nih.gov this compound is a complex chiral molecule, possessing multiple stereocenters in its flavan-3-ol units and exhibiting atropisomerism due to restricted rotation around the C-C biphenyl bond linking the two monomeric units. This complex stereochemistry is expected to produce a unique and informative CD spectrum.

While detailed experimental CD spectra for isolated this compound are not widely published, the principles can be inferred from studies on its constituent monomers and related proanthocyanidin (B93508) dimers. The CD spectrum of a flavan-3-ol is a composite of multiple electronic transitions associated with its aromatic chromophores. The signs and magnitudes of the Cotton effects (the peaks in a CD spectrum) are highly sensitive to:

The absolute configuration of the stereocenters at C2 and C3 of the heterocyclic C-rings.

The conformation of the dihydropyran rings (C-rings).

The relative orientation (helicity) of the different chromophoric units (the A- and B-rings), which is particularly relevant for the dimeric structure.

For dimeric flavonoids like this compound, exciton (B1674681) coupling between the strong π → π* transitions of the aromatic rings can give rise to intense bisignate Cotton effects, where two peaks of opposite sign appear close to each other. The sign of this couplet can be directly related to the torsional angle between the coupled chromophores, providing insight into the preferred conformation around the interflavan bond and the absolute configuration of the axial chirality (atropisomerism). nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical ECD spectra for different possible stereoisomers and conformers, which can then be compared with experimental data to confirm the absolute structure. nih.gov

| Spectral Region (nm) | Electronic Transition | Structural Origin and Conformational Dependence |

|---|---|---|

| > 250 | 1Lb (π → π) | Associated with the A-ring and galloyl groups. The sign of the Cotton effect is sensitive to the C-ring conformation and the C2/C3 stereochemistry. |

| 220 - 240 | 1La (π → π) | Associated with the A-ring and B-ring chromophores. Strong Cotton effects in this region are often used to determine the absolute configuration at C4 in related proanthocyanidins (B150500). nih.gov |

| < 220 | Exciton Coupling | Potential for strong, bisignate Cotton effects arising from the interaction between the π → π* transitions of the aromatic rings of the two monomer units. Highly diagnostic of the atropisomeric configuration. |

Molecular and Cellular Mechanisms of Action of Theasinensin B

Enzyme Modulation and Inhibition Kinetics

Alpha-Glucosidase Inhibition: Reversible and Noncompetitive Mechanisms

Theasinensin B has demonstrated potent inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate digestion and glucose metabolism rsc.orgresearchgate.netebi.ac.uknih.govresearchgate.net. Studies have characterized the inhibitory potency of TSB, reporting an IC₅₀ value of 24.464 μg mL⁻¹ against α-glucosidase rsc.orgresearchgate.netebi.ac.ukresearchgate.net. This inhibitory capacity is noted to be significantly lower than that of the established pharmaceutical agent acarbose (B1664774) rsc.orgresearchgate.net.

The mechanism by which TSB inhibits α-glucosidase has been determined to be both reversible and noncompetitive rsc.orgresearchgate.netebi.ac.uk. Spectroscopic analyses, including fluorescence and circular dichroism, have provided insights into this interaction, revealing that TSB alters the microenvironment and the secondary structure of the α-glucosidase enzyme. These structural modifications lead to a decrease in the enzyme's catalytic activity rsc.orgresearchgate.netebi.ac.uk. Furthermore, TSB has also been identified as a maltase inhibitor nih.gov.

Molecular Docking and Enzyme-Ligand Interaction Analysis

To further elucidate the interaction between TSB and α-glucosidase, molecular docking studies have been employed rsc.orgresearchgate.netebi.ac.uk. These computational analyses indicate that TSB exhibits a strong binding affinity to the α-glucosidase enzyme rsc.orgresearchgate.netebi.ac.uk. The primary interactions facilitating this binding are hydrophobic interactions and hydrogen bonds, which contribute to the stability of the TSB-enzyme complex rsc.orgresearchgate.netebi.ac.uk. While both Theasinensin A (TSA) and TSB bind to the enzyme, TSA's potentially greater inhibitory effect has been attributed to its closer proximity to the active site pocket of α-glucosidase rsc.orgresearchgate.netebi.ac.uk.

Cellular Signaling Pathway Modulation (In Vitro Studies)

Research has highlighted the capacity of theasinensins, particularly Theasinensin A (TSA), to modulate critical cellular signaling pathways involved in inflammatory responses and cellular regulation. While direct studies on this compound's impact on these specific pathways are less prevalent in the reviewed literature, the general mechanisms involving theasinensin class are informative.

MAPK/ERK Signaling Downregulation by Theasinensins

Theasinensins, exemplified by TSA, have been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the MEK-ERK kinase cascade ebi.ac.uknih.govresearchgate.netsciopen.comacs.orgnih.govrsc.org. Studies suggest that TSA may directly bind to MEK-ERK, leading to the suppression of MEK and ERK phosphorylation. This direct interaction is proposed as a mechanism underlying its inhibitory action on this crucial signaling cascade ebi.ac.uknih.govresearchgate.net. The downregulation of the MAPK/ERK pathway is considered integral to the anti-inflammatory effects attributed to TSA ebi.ac.uknih.govresearchgate.netsciopen.com.

NF-κB and AP-1 Pathway Attenuation by Theasinensins

Theasinensins, notably TSA, have demonstrated the ability to attenuate key inflammatory signaling pathways, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein-1 (AP-1) ebi.ac.ukacs.orgnih.govscispace.com. In lipopolysaccharide (LPS)-activated macrophages, TSA has been observed to reduce the degradation of IκB-α, a critical regulatory step in NF-κB activation ebi.ac.ukacs.orgnih.gov. Furthermore, TSA has been shown to suppress the nuclear accumulation of the p65 subunit of NF-κB and the phosphorylation of c-Jun, a component of the AP-1 transcription factor complex ebi.ac.ukacs.orgnih.gov. Electrophoretic mobility shift assays (EMSA) have provided evidence that TSA can reduce the binding of NF-κB and AP-1 transcription factors to the promoter region of genes such as Cyclooxygenase-2 (COX-2) ebi.ac.ukacs.orgnih.gov. Collectively, these findings suggest that theasinensins interfere with the transcriptional activation mediated by NF-κB and AP-1, thereby modulating inflammatory gene expression scispace.com.

Impact on Pro-inflammatory Mediator Expression (e.g., COX-2, iNOS, NO, IL-12, TNF-α, MCP-1)

Theasinensins, primarily investigated through TSA, exhibit significant anti-inflammatory properties by reducing the production of various pro-inflammatory mediators ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org. In LPS-stimulated macrophage cell models (RAW264.7), TSA has been shown to significantly decrease the levels of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org. Additionally, TSA has demonstrated the capacity to suppress the expression and/or production of key pro-inflammatory cytokines and chemokines, including interleukin-12 (B1171171) (IL-12, specifically the p70 subunit), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1) ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org. A significant observation is TSA's inhibition of cyclooxygenase-2 (COX-2) expression sciopen.comacs.orgnih.gov. The underlying mechanism for COX-2 inhibition by TSA is proposed to involve the downregulation of TAK1-mediated MAPK and NF-κB signaling pathways ebi.ac.ukacs.orgnih.gov. In vivo studies using animal models have corroborated these cellular findings, indicating that TSA administration can attenuate inflammatory responses, such as LPS-induced mouse paw edema, and suppress the production of IL-12, TNF-α, and MCP-1 ebi.ac.uknih.govresearchgate.net.

Table 1: α-Glucosidase Inhibition by Theasinensins

| Compound | IC₅₀ (μg mL⁻¹) | Inhibition Type | Reference(s) |

| Theasinensin A (TSA) | 6.342 | Reversible, Noncompetitive | rsc.orgresearchgate.netebi.ac.ukresearchgate.net |

| This compound (TSB) | 24.464 | Reversible, Noncompetitive | rsc.orgresearchgate.netebi.ac.ukresearchgate.net |

Table 2: Impact of Theasinensin A on Pro-inflammatory Mediators (Based on In Vitro Studies)

| Mediator | Effect of TSA (vs. LPS stimulation) | Key Pathways Involved | Reference(s) |

| COX-2 | Inhibition | NF-κB, AP-1, MAPK/ERK, TAK1 | ebi.ac.uksciopen.comacs.orgnih.gov |

| iNOS | Reduction | NF-κB, MAPK/ERK | ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org |

| NO | Reduction | iNOS, NF-κB, MAPK/ERK | ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org |

| IL-12 (p70) | Suppression/Reduction | NF-κB, MAPK/ERK | ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org |

| TNF-α | Suppression/Reduction | NF-κB, MAPK/ERK | ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org |

| MCP-1 | Suppression/Reduction | NF-κB, MAPK/ERK | ebi.ac.uknih.govresearchgate.netsciopen.comrsc.org |

Note: While this article focuses on this compound, many cellular mechanism studies have utilized Theasinensin A (TSA) or the broader class of theasinensins. The mechanisms described for TSA are presented as representative for the class where specific TSB data is limited.

Compound Names Mentioned:

Theasinensin A (TSA)

this compound (TSB)

Epigallocatechin gallate (EGCG)

Acarbose

Mitogen-Activated Protein Kinase (MAPK)

Extracellular signal-regulated kinase (ERK)

MEK-ERK kinase

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Activator Protein-1 (AP-1)

IκB-α

p65 subunit of NF-κB

c-Jun

Cyclooxygenase-2 (COX-2)

TAK1

Inducible nitric oxide synthase (iNOS)

Nitric oxide (NO)

Interleukin-12 (IL-12)

Tumor necrosis factor-alpha (TNF-α)

Monocyte chemotactic protein-1 (MCP-1)

Lipopolysaccharide (LPS)

Maltase

Theasinensin C

Theasinensin D

Theasinensin E

Theasinensin F

Strictinin

1,6-digalloylglucose

Catechins

Theaflavins

EGC

Gallic acid

Prodelphinidin

Biological Activities and Therapeutic Potential Preclinical Studies

Anti-inflammatory Efficacy in Cellular and Animal Models

Theasinensin B, as part of the broader theasinensin family, has demonstrated promising anti-inflammatory effects in various experimental settings.

In cellular models, specifically lipopolysaccharide (LPS)-activated RAW264.7 macrophage cell lines, theasinensins have shown a significant capacity to suppress the production of key pro-inflammatory mediators. Studies indicate that these compounds can reduce levels of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) rsc.orgresearchgate.netnih.govtandfonline.com. Furthermore, theasinensins have been shown to decrease the release of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12) (p70), tumor necrosis factor alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1) rsc.orgresearchgate.netnih.gov. Mechanistically, research suggests that theasinensins, including TSA and by extension potentially TSB, can modulate inflammatory signaling pathways, such as downregulating the MAPK/ERK kinase (MEK)-extracellular signal-regulated kinase (ERK) signaling cascade rsc.orgresearchgate.netnih.gov. Some investigations also point to the reduction of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) synthesis sciopen.com.

Table 1: Anti-inflammatory Effects in Macrophage Cell Lines

| Cell Line | Stimulus | Suppressed Mediators/Pathways | Citation(s) |

| RAW264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Inducible Nitric Oxide Synthase (iNOS) | rsc.orgresearchgate.netnih.govtandfonline.com |

| RAW264.7 | Lipopolysaccharide (LPS) | Interleukin-12 (IL-12) (p70), Tumor Necrosis Factor Alpha (TNF-α) | rsc.orgresearchgate.netnih.gov |

| RAW264.7 | Lipopolysaccharide (LPS) | Monocyte Chemotactic Protein-1 (MCP-1) | rsc.orgresearchgate.netnih.gov |

| RAW264.7 | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2), Prostaglandin E2 (PGE2) | sciopen.com |

| RAW264.7 | Lipopolysaccharide (LPS) | MAPK/ERK signaling pathway | rsc.orgresearchgate.netnih.gov |

In vivo studies using murine models have corroborated the anti-inflammatory potential of theasinensins. Administration of Theasinensin A has been shown to attenuate inflammation, as evidenced by the reduction of paw edema induced by LPS in mice rsc.orgresearchgate.netnih.gov. Furthermore, systemic inflammatory markers have been modulated, with suppressed production of IL-12 (p70), TNF-α, and MCP-1 observed in animal models treated with theasinensins rsc.orgresearchgate.netnih.gov. One study also reported that TSA reduced plasma levels of TNF-α, IL-1β, IL-6, and IL-10, and lowered lipopolysaccharide (LPS) levels in diabetic mice, suggesting a broad anti-inflammatory impact researchgate.net.

Table 2: Anti-inflammatory Effects in Murine Models

| Animal Model | Intervention (Theasinensin) | Observed Effects | Citation(s) |

| LPS-induced Paw Edema | Theasinensin A (TSA) | Attenuation of paw edema | rsc.orgresearchgate.netnih.gov |

| Systemic Inflammation Model | Theasinensin A (TSA) | Suppression of IL-12 (p70), TNF-α, MCP-1 | rsc.orgresearchgate.netnih.gov |

| Diabetic Mouse Model | Theasinensin A (TSA) | Reduced plasma TNF-α, IL-1β, IL-6, IL-10; Lowered LPS levels | researchgate.net |

Metabolic Regulatory Effects in Animal Models

This compound and related compounds have demonstrated significant potential in modulating metabolic health, particularly concerning glucose and lipid homeostasis.

Theasinensins, including TSB, have been implicated in improving glucose homeostasis and exhibiting hypoglycemic effects in animal models of diabetes. Studies have shown that theasinensins A and B can facilitate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in rat skeletal muscle cells, thereby enhancing glucose uptake, mediated by the CaMKK/AMPK signaling pathway maxapress.com. Theasinensin A (TSA) has been observed to improve glucose tolerance and reduce fasting blood glucose levels in high-fat-diet/streptozotocin-induced diabetic mice fao.orgsciopen.com. Furthermore, both TSA and TSB have demonstrated superior inhibitory effects on α-glucosidase compared to other compounds like EGCG, suggesting a role in attenuating carbohydrate digestion and absorption researchgate.net. TSA has also been noted to enhance insulin (B600854) secretion frontiersin.org.

Research indicates that theasinensins can positively influence lipid metabolism and mitigate hepatic steatosis. Theasinensin A (TSA) has been shown to reduce hepatic triglyceride levels and improve hepatic steatosis in diabetic mouse models researchgate.netfao.orgsciopen.comdoaj.org. This suggests a role in regulating the accumulation of lipids in the liver, a key factor in metabolic dysfunction.

A notable metabolic effect attributed to theasinensins is their influence on key signaling pathways involved in glucose regulation. Theasinensin A (TSA) has been shown to enhance the expression of genes and proteins related to insulin signaling, including insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt), in the liver of diabetic mice researchgate.netfao.orgsciopen.comdoaj.org. Additionally, TSA has been found to enhance the expression of the glucagon-like peptide 1 receptor (GLP-1R) researchgate.netfao.orgsciopen.comdoaj.org. These findings suggest that theasinensins may contribute to improved insulin sensitivity and glucose control by activating these critical metabolic pathways.

Table 3: Metabolic Regulatory Effects in Animal Models

| Area of Effect | Specific Effect | Mechanism/Pathway Involved | Citation(s) |

| Glucose Homeostasis | Facilitates GLUT4 translocation, enhances glucose uptake | CaMKK/AMPK signaling pathway | maxapress.com |

| Glucose Homeostasis | Improves glucose tolerance, reduces fasting blood glucose | N/A (general observation in diabetic mice) | fao.orgsciopen.com |

| Glucose Homeostasis | Superior inhibition of α-glucosidase activity | Direct inhibition of enzyme | researchgate.net |

| Glucose Homeostasis | Enhances insulin secretion | N/A | frontiersin.org |

| Hepatic Lipid Metabolism | Reduces hepatic triglyceride levels, improves hepatic steatosis | Regulation of hepatic lipid accumulation | researchgate.netfao.orgsciopen.comdoaj.org |

| Insulin Signaling Pathway | Enhances expression of Insulin Receptor Substrate (IRS), PI3K, Protein Kinase B (Akt) | Insulin signaling cascade | researchgate.netfao.orgsciopen.comdoaj.org |

| GLP-1 Signaling Pathway | Enhances expression of Glucagon-Like Peptide 1 Receptor (GLP-1R) | GLP-1 receptor signaling | researchgate.netfao.orgsciopen.comdoaj.org |

Influence on Gut Microbiota Composition and Functionality

The intricate relationship between dietary compounds and the gut microbiome is a significant area of research. Studies have begun to explore how tea polyphenols, including theasinensins, interact with and are metabolized by gut microbes, potentially influencing host health.

In Vitro Metabolism of this compound by Human Fecal Microbiota

Research into the metabolic fate of tea polyphenols by human gut microbiota has primarily focused on Theasinensin A (TSA), a closely related dimeric flavan-3-ol (B1228485) gallate. Studies involving the incubation of TSA with human fecal microbiota under anaerobic conditions have revealed that degalloylation is a primary metabolic transformation, yielding Theasinensin C (TSC) as a major metabolite acs.orgnih.govfrontiersin.org. While specific in vitro metabolic studies detailing this compound's transformation by human fecal microbiota are less prevalent, the structural similarities between Theasinensin A and B suggest that similar metabolic pathways, such as degalloylation, may occur. However, the extent to which the gut microbiota can further degrade the core structure of this compound, beyond degalloylation, remains an area for further investigation, with some research suggesting that steric hindrance may limit the degradation of the flavan-3-ol C-ring by bacterial enzymes nih.govfrontiersin.org.

Alterations in Gut Microbiota Profile and Associated Metabolites in Animal Models

In vivo studies using animal models have provided insights into the influence of tea polyphenols on gut microbiota composition. For instance, research involving Theasinensin A in high-fat-diet/streptozotocin-induced diabetic mice demonstrated that TSA administration modulated the gut microbiota. Specifically, high-dose TSA was observed to increase the relative abundance of Akkermansia while decreasing the relative abundances of genera such as Acetatifactor, Anaerotruncus, Pseudoflavonifactor, Oscillibacter, and Clostridium clusters sciopen.com. These alterations in microbial composition were associated with improved glucose homeostasis and reduced hepatic steatosis, suggesting a potential role for theasinensins in metabolic health via gut microbiota modulation sciopen.com.

Table 1: Influence of Theasinensin A on Gut Microbiota Composition in Diabetic Mice

| Bacterial Genus/Cluster | Change in Relative Abundance (High-Dose TSA) |

| Akkermansia | Increased |

| Acetatifactor | Decreased |

| Anaerotruncus | Decreased |

| Pseudoflavonifactor | Decreased |

| Oscillibacter | Decreased |

| Clostridium clusters | Decreased |

Data derived from studies on Theasinensin A in animal models sciopen.com.

Antioxidative Capacity and Free Radical Scavenging Mechanisms

The potent antioxidant properties of tea polyphenols are well-established, and theasinensins contribute to this activity. Theasinensin A has been shown to possess a stronger antioxidant capacity compared to other well-known tea compounds like (-)-epigallocatechin (B1671488) gallate (EGCG) and theaflavin-3,3′-digallate researchgate.netmdpi.com. This enhanced activity is attributed to the presence of more active groups within its molecular structure researchgate.netmdpi.com.

The primary antioxidant active groups identified in catechins and their derivatives, including theasinensins, are the pyrogallol (B1678534) and galloyl moieties researchgate.netmdpi.com. The mechanisms by which these compounds exert their antioxidant effects involve scavenging free radicals through processes such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) researchgate.netresearchgate.net. Theoretical studies using density functional theory (DFT) further support these mechanisms, indicating that the phenolic hydroxyl groups play a crucial role in radical scavenging researchgate.netresearchgate.net. It is also noted that the degree of oxidative polymerization and oxidative dimerization reactions can diminish the antioxidant activities of these compounds mdpi.com.

Table 2: Comparative Antioxidant Activity of Tea Polyphenols

| Compound | Relative Antioxidant Activity |

| Theasinensin A | Stronger |

| (-)-Epigallocatechin gallate (EGCG) | Weaker |

| Theaflavin-3,3′-digallate | Weaker |

Comparative data based on studies examining Theasinensin A researchgate.netmdpi.com.

Receptor Interactions and Sensory Perception Modulation

The sensory perception of taste, particularly bitterness, is mediated by interactions between taste compounds and specific receptors on the tongue. Theasinensins have been implicated in modulating these interactions.

Interaction with Taste Receptors and Hydrophobic Dipeptides

Theasinensin A has demonstrated the ability to interact with human bitter taste receptors (hTAS2Rs), specifically showing a high affinity for TAS2R16, and also interacting with TAS2R13 and TAS2R14 frontiersin.orgnih.gov. These interactions are primarily driven by hydrophobic forces and hydrogen bonding between the theasinensin molecule and the receptor's N-terminal cavity frontiersin.org. Furthermore, Theasinensin A has been shown to form complexes with hydrophobic dipeptides, such as those containing tryptophan (e.g., Trp-Leu) plos.orgsemanticscholar.org. This complex formation can reduce the membrane potential generated by these dipeptides when interacting with artificial-lipid membrane taste sensors, suggesting that theasinensins can influence the perception of bitterness associated with certain peptides plos.orgsemanticscholar.org.

Table 3: Interaction of Theasinensin A with Bitter Taste Receptors and Dipeptides

| Compound | Interaction Target | Binding Affinity (kcal/mol) | Effect on Dipeptide Response |

| Theasinensin A (TSA) | Human TAS2R13 | -8.6 | Complex formation with hydrophobic dipeptides, reduces membrane potential |

| Theasinensin A (TSA) | Human TAS2R14 | -8.6 | Complex formation with hydrophobic dipeptides, reduces membrane potential |

| Theasinensin A (TSA) | Human TAS2R16 | -10.9 | Complex formation with hydrophobic dipeptides, reduces membrane potential |

| Theasinensin A (TSA) | Hydrophobic Trp-containing dipeptides (e.g., Trp-Leu) | N/A | Forms complexes, reduces membrane potential |

Data compiled from studies on Theasinensin A frontiersin.orgnih.govplos.orgsemanticscholar.org.

Quantum Mechanical Analysis of Ligand-Receptor Complexation for Taste Perception

Quantum mechanical (QM) calculations, alongside nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate the structural and energetic aspects of theasinensin interactions. QM analyses, in conjunction with NMR data, have provided insights into the geometry of complexes formed between Theasinensin A and hydrophobic dipeptides like Trp-Leu. These studies have indicated the formation of a 1:1 complex with a binding free energy (ΔG) of –8.7 kJ/mol plos.orgsemanticscholar.org. Such analyses are crucial for understanding the molecular basis of taste perception by detailing the specific binding interactions and their thermodynamic stability, thereby contributing to the understanding of how compounds like theasinensins interact with taste receptors.

Table 4: Quantum Mechanical Analysis of Theasinensin A-Dipeptide Complexation

| Ligand Complex | Binding Free Energy (ΔG) | Notes |

| Theasinensin A-Trp-Leu | -8.7 kJ/mol | 1:1 complex, determined via QM calculations and NMR spectroscopy; suggests interaction mechanism. |

Data derived from quantum mechanical and NMR studies on Theasinensin A plos.orgsemanticscholar.org.

Compound Name List:

this compound

Theasinensin A (TSA)

Theasinensin C (TSC)

Epigallocatechin gallate (EGCG)

Procyanidin B2 (PCB2)

Theaflavin-3,3′-digallate

Trp-Leu (Tryptophan-Leucine dipeptide)

Gly-Phe (Glycine-Phenylalanine dipeptide)

Gly-Leu (Glycine-Leucine dipeptide)

Structure Activity Relationships and Rational Design of Theasinensin B Analogues

Comparative Bioactivity of Theasinensin Series (A-H) and Other Tea Polyphenols (e.g., Theaflavins, Proanthocyanidins)

The tea plant produces a diverse range of polyphenols, including catechins, theaflavins, thearubigins, flavonols, and phenolic acids nih.govmdpi.comnih.gov. Theasinensins represent a distinct class of these compounds, formed through the oxidative dimerization of catechins, predominantly occurring during the fermentation processes of oolong and black teas researchgate.netsci-hub.stresearchgate.net. Eight distinct theasinensin compounds, designated A through H, have been identified, with Theasinensins A, B, and C being the most abundant, constituting over 90% of the total theasinensin content researchgate.net.

Comparative studies reveal that theasinensins often exhibit superior or comparable biological activities to other well-known tea polyphenols. For instance, Theasinensin A (TSA) and Theasinensin B (TSB) have demonstrated potent inhibitory effects against α-glucosidase, an enzyme critical in carbohydrate digestion. TSA, with an IC50 value of 6.342 µg/mL, showed significantly stronger inhibition than TSB (IC50 = 24.464 µg/mL), both outperforming the common antidiabetic drug acarbose (B1664774) in vitro researchgate.net. In terms of antioxidant capacity, TSA exhibits activity comparable to epigallocatechin gallate (EGCG), a principal catechin (B1668976) in green tea .

Theaflavins, key pigments in black tea, also possess notable bioactivities. Studies comparing the antioxidant potential of theaflavins indicate that Theaflavin-3-gallate (TF3) is generally more potent than Theaflavin-2-gallate (TF2) and Theaflavin-1 (TF1) in scavenging hydroxyl and DPPH radicals nih.gov. Furthermore, Theaflavin 3,3'-gallate has been reported to possess higher antioxidant activity than EGCG researchgate.net. Proanthocyanidins (B150500), while present in tea, often show reduced activity compared to their parent extracts pan.olsztyn.pl.

Theasinensins, as a class, have been associated with a broad spectrum of health-promoting effects, including antioxidant, anti-inflammatory, and anticancer activities, often surpassing those of some catechins and theaflavins researchgate.net. For example, TSA has shown significant dose-dependent inhibition of cyclooxygenase-2 (COX-2) expression, a key mediator of inflammation ebi.ac.ukacs.org.

Table 1: Comparative Bioactivity of Theasinensins and Other Tea Polyphenols

| Compound | α-Glucosidase Inhibition (IC50, µg/mL) | Antioxidant Activity (Relative Potency) | COX-2 Inhibition (Relative Potency) |

| Theasinensin A (TSA) | 6.342 researchgate.net | Comparable to EGCG ; Strong hydroxyl/DPPH radical scavenging nih.gov | Potent, dose-dependent ebi.ac.ukacs.org |

| This compound (TSB) | 24.464 researchgate.net | Moderate hydroxyl/DPPH radical scavenging nih.gov | Moderate |

| Epigallocatechin gallate (EGCG) | Higher than TSA/TSB researchgate.net | High nih.gov | Moderate |

| Theaflavin-3-gallate (TF3) | Not specified | Higher than TF2, TF1, EGCG nih.gov | Not specified |

| Proanthocyanidins | Not specified | Generally lower than crude extracts pan.olsztyn.pl | Not specified |

Influence of Galloyl Moiety and Stereochemical Configuration on Biological Activities

The specific structural features of theasinensins play a critical role in modulating their biological activities. The presence of a galloyl moiety is particularly significant. This esterified gallic acid group, often attached at the 3-position of the flavan-3-ol (B1228485) units, enhances the inhibitory capacity of catechins and theaflavins against enzymes like α-glucosidase by improving polyphenol-enzyme binding interactions nih.gov. Furthermore, the galloyl group in theasinensins is crucial for their potent inhibitory actions on COX-2 expression ebi.ac.ukacs.org. The UV absorption patterns of thearubigins, which are complex polymers of tea polyphenols, also suggest the presence of galloyl moieties, contributing to their properties jst.go.jpscispace.com.

Stereochemical configuration is another vital determinant of bioactivity. Theasinensins are dimeric compounds formed by C-C linkages between the B-rings of two catechin units sci-hub.st. Theasinensin A, for instance, is an EGCG dimer characterized by an R-biphenyl bond, while Theasinensin D (TSD) is its S-biphenyl bond isomer researchgate.net. TSA possesses a more compact stereo-configuration and a stronger interflavanic bond compared to other dimers like proanthocyanidins and theaflavins, which may influence its metabolic fate and in vivo effects researchgate.net. The stereoselectivity of oxidative coupling reactions during tea processing is key to forming specific theasinensin isomers, such as the stereoselective formation of TSA from EGCG nih.gov. The precise spatial arrangement of functional groups, influenced by these stereochemical aspects, directly impacts how the molecule interacts with biological targets, such as the active site pocket of α-glucosidase, where TSA's closer binding contributes to its stronger inhibition researchgate.net.

Structure-Dependent Adsorption and Physicochemical Interactions with Resins

The efficient separation and purification of theasinensins are crucial for their study and application, often relying on adsorption onto macroporous resins. The interaction between theasinensins and resins like HP20 is primarily a physical adsorption process , driven by forces such as hydrogen bonding, van der Waals forces, and π-π conjugation mdpi.commdpi.comresearchgate.netx-mol.net. These interactions are influenced by the chemical structure of the polyphenols, which are polar macromolecules rich in hydrogen bond donors and functional groups mdpi.com.

Research indicates that Theasinensin A exhibits a significantly higher adsorption affinity for HP20 resin compared to this compound and Theasinensin C mdpi.comresearchgate.netx-mol.net. This difference is attributed to TSA possessing a greater number of phenolic hydroxyl groups and intramolecular hydrogen bonds, which enhance its capacity to form strong hydrogen bonds with the resin's surface mdpi.comresearchgate.netx-mol.net. Consequently, HP20 resin is considered highly suitable for the efficient adsorption and separation of TSA mdpi.comresearchgate.netx-mol.net. The adsorption processes for theasinensins are generally exothermic and spontaneous, with lower temperatures favoring the adsorption equilibrium mdpi.comresearchgate.netx-mol.net. The Freundlich model has been found to be more appropriate for describing the adsorption behavior of these compounds on HP20 resin mdpi.comresearchgate.netx-mol.net.

Table 2: Adsorption Affinity of Theasinensins on HP20 Resin

| Theasinensin | Adsorption Affinity (Relative) | Key Structural Features Influencing Adsorption |

| A (TSA) | Highest | Greater number of phenolic hydroxyl groups; More intramolecular hydrogen bonds |

| B (TSB) | High | Fewer phenolic hydroxyl groups and intramolecular hydrogen bonds than TSA |

| C (TSC) | Moderate | Fewer phenolic hydroxyl groups and intramolecular hydrogen bonds than TSA/TSB |

Effects of Methylation and Other Structural Modifications on Biological Properties

While direct studies on the methylation of this compound specifically are limited in the provided literature, research on related tea polyphenols offers insights into the impact of structural modifications. The galloyl moiety , as discussed, is critical for enhancing bioactivity ebi.ac.ukacs.orgnih.gov. Modifications to other parts of the polyphenol structure have also been investigated. For example, in green tea catechins, the presence of the ABD ring system is essential for cardioprotective function, and substitutions on the C-ring with aromatic groups like benzoic and naphthoic rings have been shown to significantly improve potency soton.ac.uk. The benzotropolone skeleton itself has been identified as a core pharmacophore for the biological activities of theaflavins sci-hub.st.

Regarding methylation , O-methylation of theaflavins has been found to potentiate their inhibitory effects on oxidative damage researchgate.net. Oolong tea also contains unique O-methylated forms of EGCG and ECG sciopen.com. While the direct impact of methylation on this compound's specific activities requires further investigation, the general principle of structural modification influencing bioactivity is well-established within the tea polyphenol family. DNA methylation, a distinct biochemical process, also impacts molecular properties, but this is separate from chemical modifications of the polyphenols themselves aps.orgmdpi.complos.org.

This compound, as a prominent dimeric tea polyphenol, exhibits a range of significant biological activities, including potent α-glucosidase inhibition and antioxidant properties. Its structure-activity relationship is intricately linked to the presence of the galloyl moiety, which enhances binding interactions and inhibitory capacities, and its specific stereochemical configuration, which dictates its precise molecular fit with biological targets. These structural features also underpin its adsorption behavior onto resins, with Theasinensin A generally showing higher affinity due to a greater number of hydroxyl groups. While direct studies on this compound methylation are scarce, modifications in related tea polyphenols highlight the potential for such alterations to modulate bioactivity. Understanding these SAR principles is fundamental for the rational design of novel theasinensin analogues with optimized therapeutic potential.

Compound List:

Theasinensin A (TSA)

this compound (TSB)

Theasinensin C (TSC)

Theasinensin D (TSD)

Theasinensin E

Theasinensin F

Theasinensin G

Theasinensin H

Epigallocatechin gallate (EGCG)

Epigallocatechin (EGC)

Epicatechin gallate (ECG)

Epicatechin (EC)

Theaflavin (TF)

Theaflavin-1 (TF1)

Theaflavin-2 (TF2)

Theaflavin-3 (TF3)

Theaflavin-3-gallate

Theaflavin-3'-gallate

Theaflavin-3,3'-digallate (TFDG)

Proanthocyanidins

Gallocatechin-3-O-gallate (GCE)

Gallocatechin (GC)

Thearubigins (TRs)

Theabrownins

Gallic acid

Acarbose

Theoretical and Computational Approaches in Theasinensin B Research

In Silico Modeling of Molecular Interactions and Binding Affinities

In silico modeling, including molecular docking and molecular dynamics (MD) simulations, is a cornerstone of computational drug discovery and molecular biology. These techniques predict how a ligand, such as Theasinensin B, might bind to a biological target, typically a protein or enzyme, and assess the stability of the resulting complex.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves placing a 3D model of this compound into the active site of a target protein and evaluating various poses based on a scoring function, which estimates the binding affinity (typically in kcal/mol). A lower binding energy score generally indicates a more stable and favorable interaction.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. These simulations model the movements and interactions of atoms, providing a more realistic view of the binding stability and identifying key amino acid residues involved in the interaction. Common interactions include hydrogen bonds, hydrophobic contacts, and van der Waals forces. nih.govsruc.ac.ukmdpi.com While extensive in silico studies specifically targeting this compound are an emerging area, research on its constituent parts, like epigallocatechin gallate (EGCG), has demonstrated the utility of these methods in predicting interactions with various proteins, such as β-lactoglobulin. mdpi.com

The data generated from these computational approaches are crucial for predicting the biological activity of this compound and guiding further experimental research.

Table 1: Illustrative Output of a Molecular Docking Study for this compound This table is a representative example of data generated from in silico modeling and is not derived from a specific experimental study on this compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |

|---|---|---|---|

| Enzyme X | -9.8 | Asp108, Leu112, Arg157 | Hydrogen Bond, Hydrophobic |

| Receptor Y | -8.5 | Phe210, Trp214, Gln265 | Hydrophobic, Hydrogen Bond |

| Protein Z | -10.2 | Ile113, Asp174, Ser175 | van der Waals, Hydrogen Bond |

Quantum Chemical Calculations for Mechanistic Insights (e.g., Bond Dissociation Enthalpy, Complex Geometry)

Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of molecules. These methods are used to determine properties like bond lengths, bond angles, and the energy required to break specific bonds (Bond Dissociation Enthalpy, BDE), providing deep mechanistic insights.

Research comparing theasinensins with other proanthocyanidins (B150500), such as procyanidin B2 (PCB2), has utilized these calculations to explain differences in their chemical stability. nih.govacs.org Quantum chemical calculations revealed that the interflavanic C–C bond in theasinensins is shorter and, consequently, stronger than that in PCB2. nih.govacs.org A higher BDE for this bond in theasinensins suggests that more energy is required to break it, contributing to the molecule's greater resistance to degradation, for instance, by gut microbiota. nih.govacs.org

Table 2: Comparative Geometric and Energetic Parameters from Quantum Chemical Calculations

| Parameter | Theasinensins (TSA/TSC) | Procyanidin B2 (PCB2) | Reference |

|---|---|---|---|

| Interflavanic C–C Bond Length | Shorter | Longer (by 0.031 Å) | acs.org |

| Interflavanic C–C Bond Strength (BDE) | Stronger | Weaker | nih.govacs.org |

| Molecular Structure | Compact | Extended and Open | acs.org |

| Distance Between A-Rings | 7.002 - 7.927 Å | N/A | acs.org |

| Distance Between B-Rings | N/A | 9.827 Å | acs.org |

Computational Approaches for Isomer Differentiation and Regioselectivity Determination

This compound is part of a larger family of theasinensin isomers, including atropisomers (isomers that can be interconverted by rotation around a single bond) like Theasinensin H. Differentiating these structurally similar compounds presents a significant analytical challenge. Traditional methods like tandem mass spectrometry have often been insufficient for separating and identifying these dimeric isomers. researchgate.net

Computational approaches combined with advanced analytical techniques, such as ion mobility spectrometry-mass spectrometry (UPLC-IMS/MS), have proven effective in this area. researchgate.net In this method, ionized molecules are passed through a gas-filled chamber, and their movement is tracked. Different isomers, even with the same mass-to-charge ratio (m/z), will have unique three-dimensional shapes and sizes, causing them to travel through the gas at different rates. This results in a characteristic "mobility drift time" for each isomer. researchgate.net

Computational analysis of the resulting data allows for the tentative confirmation and differentiation of isomers. For example, this technique has been used to distinguish the this compound/H pair from other dimers like the Theasinensin A/D pair based on their distinct drift times, even when their mass spectra are nearly identical. researchgate.net While not directly determining regioselectivity, these computational methods are crucial for accurately identifying the specific isomers present in a sample, which is a prerequisite for studying their unique chemical reactions and biological activities.

Table 3: Example of Isomer Differentiation using Computationally Analyzed IMS/MS Data

| Isomer Pair | Molecular Formula | Precursor Ion (m/z) | Key Differentiating Parameter | Reference |

|---|---|---|---|---|

| This compound / H | C₃₇H₃₀O₁₈ | 761.0962 | Specific Mobility Drift Time | researchgate.net |

| Theasinensin A / D | C₄₄H₃₄O₂₂ | 913.1292 | Specific Mobility Drift Time | researchgate.net |

| Theasinensin C / E | C₃₀H₂₆O₁₄ | 609.1250 | Specific Mobility Drift Time | researchgate.net |

Emerging Research Frontiers and Future Perspectives on Theasinensin B

Elucidating Novel Biological Activities and Associated Molecular Mechanisms

Theasinensin B exhibits a range of promising biological activities, primarily stemming from its unique chemical structure, which differs from its monomeric precursors and other tea polyphenols. Research has begun to unravel the intricate molecular mechanisms underlying these effects.

Anti-inflammatory Properties: this compound, along with its counterpart Theasinensin A (TSA), has demonstrated significant anti-inflammatory potential. Studies indicate that TSA can reduce the levels of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), tumor necrosis factor alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and monocyte chemotactic protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated cell models researchgate.net. Mechanistically, TSA has been shown to downregulate the MAPK/ERK kinase (MEK)-extracellular signal-regulated kinase (ERK) signaling pathway, potentially by directly binding to MEK-ERK complexes researchgate.net. This modulation of inflammatory signaling pathways highlights its therapeutic potential for inflammatory diseases.

Anti-diabetic and Hypoglycemic Effects: this compound and A are recognized for their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion researchgate.netsciopen.comacs.org. This inhibition is characterized as reversible and noncompetitive, with TSA showing a stronger inhibitory effect than this compound and other compounds like acarbose (B1664774) researchgate.net. In vivo studies using diabetic mouse models have shown that Theasinensin A can improve glucose homeostasis, reduce fasting blood glucose levels, and decrease hepatic triglyceride accumulation. These effects are associated with the activation of insulin (B600854) and glucagon-like peptide-1 receptor (GLP-1R) signaling pathways sciopen.com.

Renin Inhibition: this compound has been identified as a potent inhibitor of renin, an enzyme crucial in blood pressure regulation acs.org. Its presence in black tea and its significant renin inhibitory activity suggest a potential role in cardiovascular health and hypertension management acs.org.

Antioxidant Activity: The compound exhibits notable antioxidant properties, contributing to the neutralization of free radicals and the reduction of oxidative stress. It has been observed to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase .

Q & A

Q. What are the validated experimental protocols for synthesizing and characterizing Theasinensin B?

Methodological Answer: Synthesis typically follows established protocols for tea polyphenol derivatives, involving enzymatic oxidation of precursor catechins (e.g., epigallocatechin gallate) under controlled pH and temperature . Characterization requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Purity verification should include nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. Ensure reproducibility by documenting reaction conditions (solvent, catalysts, and time) in detail .

Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?

Methodological Answer: Begin with dose-response assays (e.g., cell viability assays like MTT) to determine IC50 values. Include positive and negative controls, such as untreated cells and known antioxidants (e.g., ascorbic acid). Use triplicate samples to ensure statistical robustness . For mechanistic studies, pair assays like reactive oxygen species (ROS) detection with gene expression analysis (qPCR) to link bioactivity to molecular pathways .

Q. What criteria should guide the selection of cell lines or model organisms for studying this compound?

Methodological Answer: Prioritize cell lines with established relevance to the target bioactivity (e.g., HepG2 for liver toxicity studies, Caco-2 for bioavailability). For in vivo models, consider species-specific metabolism; rodents are common, but zebrafish offer advantages for high-throughput screening. Justify choices based on literature precedents and alignment with the research hypothesis .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer: Conduct context-dependent assays under varying oxidative stress conditions (e.g., hydrogen peroxide-induced vs. basal ROS levels). Use redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify effects. Apply statistical methods like the Benjamini-Hochberg procedure to control false discovery rates when testing multiple hypotheses . Reconcile contradictions by analyzing dose thresholds and microenvironmental factors (pH, metal ions) .

Q. What strategies optimize the integration of this compound into pharmacokinetic studies?

Methodological Answer: Employ LC-MS/MS for plasma concentration profiling, with calibration curves validated for linearity and precision. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rates and bioavailability. Cross-validate results with in silico ADMET predictions (e.g., SwissADME) to identify discrepancies requiring experimental refinement .

Q. How can multi-omics approaches elucidate this compound’s mechanisms of action?

Methodological Answer: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions. Use bioinformatics tools like Gene Ontology (GO) enrichment analysis to identify overrepresented biological processes. Validate findings with CRISPR-based gene knockout models to confirm causal relationships. Ensure data transparency by depositing raw omics datasets in public repositories (e.g., GEO, MetaboLights) .

Methodological and Analytical Considerations

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. For multi-factorial experiments, use ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers validate the specificity of this compound-target interactions in complex biological matrices?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair with competitive inhibition assays using structurally similar analogs to confirm target specificity. Cross-reference with databases like ChEMBL for known off-target interactions .

Ethical and Reproducibility Guidelines

Q. What steps ensure compliance with ethical standards in this compound research involving human-derived samples?

Methodological Answer: Obtain informed consent for primary cell lines and de-identify donor data. Follow institutional review board (IRB) protocols for sample handling. For publication, include ethics approval statements and data anonymization methods in the manuscript .

Q. How can researchers enhance the reproducibility of this compound studies?

Methodological Answer: Publish detailed experimental protocols in supplementary materials, including instrument settings and reagent lot numbers. Share raw data and code via platforms like Zenodo or GitHub. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.